2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide is a synthetic compound with potential therapeutic applications. It belongs to a class of compounds known for their biological activity, particularly in the field of medicinal chemistry. The compound's structure features a thiazole ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen, contributing to its unique properties.
This compound can be classified as an amide due to the presence of the amide functional group (-C(=O)N-). It is derived from the combination of 2-amino-4-methylpentanoic acid and 1,3-thiazole. The compound's chemical identity is confirmed by its CAS number 1163680-52-1, and it is recognized for its potential utility in pharmacological applications, particularly in antibacterial and antifungal treatments .
The synthesis of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide typically involves multi-step organic reactions. A common method includes:
In industrial settings, the production may involve continuous flow synthesis techniques to enhance yield and efficiency. Automated systems are commonly used to control reaction parameters such as temperature and pH, ensuring high purity through purification steps like recrystallization or chromatography.
The compound can undergo various chemical reactions typical of amides and thiazoles, including hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines. Additionally, it may participate in nucleophilic substitution reactions due to the presence of the thiazole ring.
Reactions involving this compound may also include:
The mechanism of action for 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide is not fully elucidated but is believed to involve inhibition of specific bacterial enzymes, particularly aminoacyl-tRNA synthetases. This inhibition disrupts protein synthesis in bacteria, making it a potential candidate for antibacterial therapies .
Relevant data includes:
2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide has several potential applications in scientific research:
2-Amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide (C₉H₁₅N₃OS; MW: 213.3 g/mol) exemplifies a strategically engineered β-amino acid derivative incorporating a heterocyclic pharmacophore. Its molecular architecture features a β-amino acid backbone with an α-branched methyl group and a terminal thiazole ring—a design that enhances metabolic stability and target specificity. The compound’s SMILES notation (CC(C)CC(C(=O)NC₁=NC=CS₁)N) reveals the critical stereochemical arrangement where the amino group at C2 and the amide carbonyl enable hydrogen bonding with biological targets [1]. The 4-methylpentanamide chain’s isopropyl moiety contributes to controlled lipophilicity (LogP ≈ 1.8), optimizing membrane permeability while avoiding excessive hydrophobicity [2] [4].
β-amino acids like this scaffold evade rapid proteolytic degradation—a limitation of traditional α-amino acid-based therapeutics. This stability arises from the β-carbon’s steric hindrance, which impedes enzyme binding. Consequently, such derivatives show promise in inhibiting enzymes with deep catalytic pockets, including kinases and bacterial synthases . The isopropyl "cap" further modulates spatial occupancy, potentially enhancing selectivity for structurally constrained binding sites, as observed in naphthyridine-based antimicrobials .
Table 1: Key Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₉H₁₅N₃OS | PubChem [1] |
Molecular Weight | 213.3 g/mol | Carl Roth [2] |
Predicted CCS (Ų) | 149.1 (M+H⁺) | PubChem Lite [1] |
Storage Stability | +2 to +8 °C | Carl Roth [2] [4] |
The 1,3-thiazol-2-yl group in this compound epitomizes a "privileged scaffold" with proven therapeutic versatility. Thiazole’s bioisosteric resemblance to imidazole and pyridine enables mimicry of endogenous molecules, while its sulfur atom facilitates hydrophobic interactions and π-stacking. In 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide, the thiazole’s exocyclic nitrogen serves as a hydrogen-bond acceptor (N-H···N linkage), and the sulfur enhances electron delocalization, augmenting binding affinity [7] [8]. This is critical for targeting ATP-binding sites in kinases or DNA gyrases, where thiazole-containing drugs like zabofloxacin (1,8-naphthyridine-thiazole hybrid) inhibit bacterial replication .
Recent advances highlight thiazoles’ efficacy against resistant strains. Benzothiazole derivatives disrupt Mycobacterium tuberculosis DprE1 enzyme activity—validating their role in countering multidrug resistance (MDR) [8]. Similarly, the title compound’s thiazole moiety may enable analogous mechanisms, such as:
Table 2: Thiazole-Containing Drug Pharmacophores
Compound | Target | Key Structural Feature |
---|---|---|
Zabofloxacin | DNA gyrase | 1,8-Naphthyridine-thiazole core |
Pretomanid [8] | Mycobacterial cell wall | Nitroimidazo-thiazole hybrid |
Title Compound | Kinases/CDKs (predicted) | Pentanamide-linked thiazole |
This compound exemplifies rational hybridization, merging a lipophilic pentanamide chain with an electron-rich thiazole to create synergistic bioactivity. The pentanamide spacer (2-amino-4-methylpentanamide) adopts a semi-rigid conformation due to steric encumbrance at C4, positioning the thiazole at a precise vector for target engagement. Molecular modeling suggests a torsion angle of 120°–140° between the amide carbonyl and thiazole nitrogen, facilitating simultaneous interactions with kinase hinge regions (e.g., CDK7’s Met94/Glu95) and hydrophobic subpockets [5] [10].
Computational analyses reveal enhanced potency from this integration:
In CDK7 inhibition—a validated anticancer strategy—such hybrids exploit the unique Cys312 residue outside the kinase domain. The pentanamide’s flexibility allows the thiazole to access this cysteine, enabling selective, covalent inhibition (cf. THZ1’s phenylaminopyrimidine-thiazolidinone) [5]. Similarly, LpxC inhibitors for Pseudomonas aeruginosa use zinc-coordinating thiazoles appended to alkylamide chains, underscoring this architecture’s versatility against divergent targets [10].
Predicted Pharmacokinetic Profile:
LogP: 1.82 (Calculated via Crippen’s method) H-Bond Donors: 2 (NH₂, NH) H-Bond Acceptors: 4 (C=O, thiazole N, S, C=N) Rotatable Bonds: 5 TPSA: 78.3 Ų [1] [2]
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: